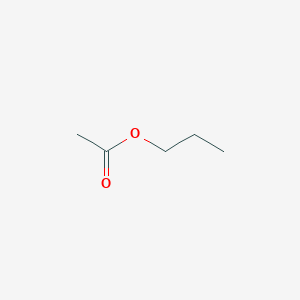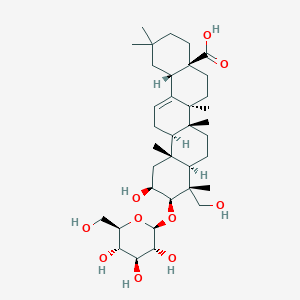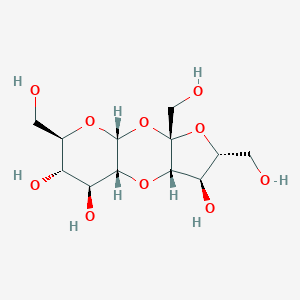
2,3'-Anhydrosucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Anhydrosucrose (AS) is a disaccharide that is derived from sucrose. It has been of great interest to researchers due to its unique properties, such as its ability to inhibit the activity of enzymes that break down sucrose.
Mécanisme D'action
2,3-Anhydrosucrose inhibits the activity of sucrase, an enzyme that breaks down sucrose into glucose and fructose. This results in a decrease in the absorption of sucrose and a subsequent decrease in blood glucose levels. Additionally, it has been found to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, leading to an increase in glucose uptake and utilization in skeletal muscle.
Effets Biochimiques Et Physiologiques
2,3-Anhydrosucrose has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease body weight in animal studies. Additionally, it has been shown to increase glucose uptake and utilization in skeletal muscle, leading to an improvement in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-Anhydrosucrose in lab experiments is its ability to inhibit the activity of sucrase, which can be useful in studying the effects of sucrose on glucose metabolism. Additionally, it has been shown to have a number of beneficial effects on glucose metabolism, making it a potential therapeutic agent for diabetes and obesity. One limitation of using 2,3-Anhydrosucrose in lab experiments is that it may not accurately reflect the effects of sucrose in vivo, as it only inhibits the activity of sucrase and not other enzymes involved in sucrose metabolism.
Orientations Futures
There are a number of future directions for research on 2,3-Anhydrosucrose. One area of interest is the development of 2,3-Anhydrosucrose derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further studies are needed to determine the optimal dose and duration of treatment with 2,3-Anhydrosucrose for the treatment of diabetes and obesity. Finally, more research is needed to determine the safety and efficacy of 2,3-Anhydrosucrose in human clinical trials.
Méthodes De Synthèse
2,3-Anhydrosucrose is synthesized by the reaction of sucrose with a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction results in the removal of water from sucrose, leading to the formation of 2,3-Anhydrosucrose.
Applications De Recherche Scientifique
2,3-Anhydrosucrose has been extensively studied for its potential use as a therapeutic agent for diabetes and obesity. It has been shown to inhibit the activity of enzymes that break down sucrose, leading to a decrease in blood glucose levels. Additionally, it has been found to reduce body weight and improve insulin sensitivity in animal studies.
Propriétés
Numéro CAS |
131158-06-0 |
|---|---|
Nom du produit |
2,3'-Anhydrosucrose |
Formule moléculaire |
C12H20O10 |
Poids moléculaire |
324.28 g/mol |
Nom IUPAC |
(1R,3S,5R,6R,7S,9R,10S,11S,12R)-3,5,12-tris(hydroxymethyl)-2,4,8,13-tetraoxatricyclo[7.4.0.03,7]tridecane-6,10,11-triol |
InChI |
InChI=1S/C12H20O10/c13-1-4-6(16)8(18)9-11(19-4)22-12(3-15)10(20-9)7(17)5(2-14)21-12/h4-11,13-18H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clé InChI |
GLEFGUONDOLGII-UGDNZRGBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)O[C@]3([C@@H](O2)[C@@H]([C@H](O3)CO)O)CO)O)O)O |
SMILES |
C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O |
SMILES canonique |
C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O |
Synonymes |
2,3'-anhydrosucrose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



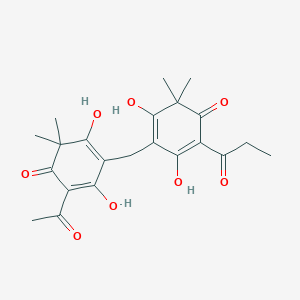
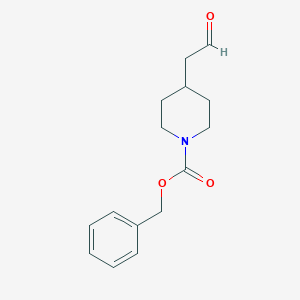
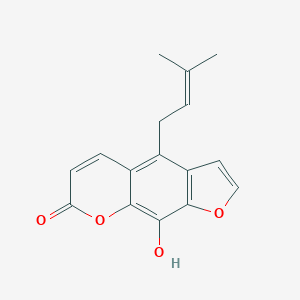
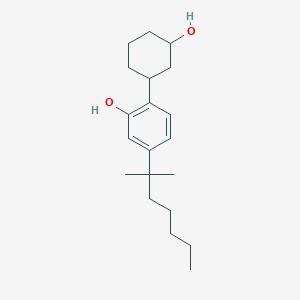
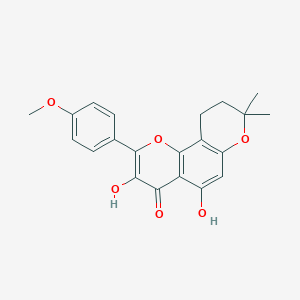
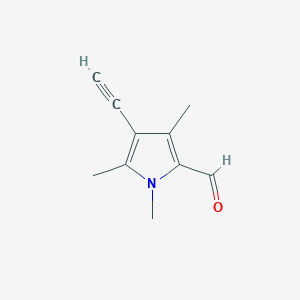
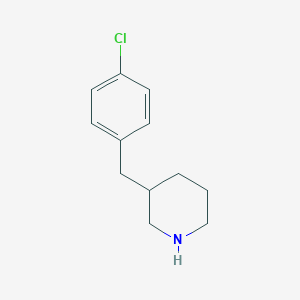
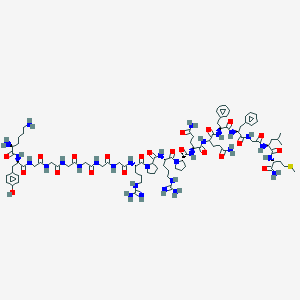
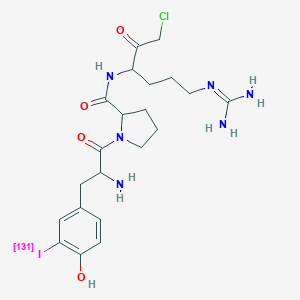
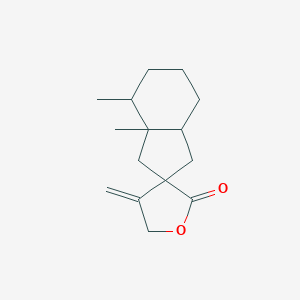
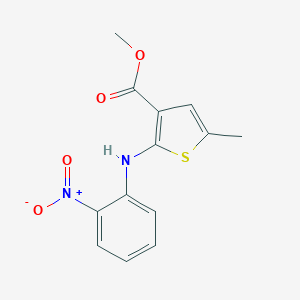
![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)
